N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure of “N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide” is not provided in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available sources .Mechanism of Action
Target of Action
The primary targets of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
The exact mode of action of This compound It is known that trifluoromethyl groups can enhance the potency of drugs by lowering the pka of certain functional groups, thereby facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been shown to modulate the serotonergic system, particularly the 5-ht 1a and 5-ht 3 receptors .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been shown to exhibit antidepressant-like effects .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide in lab experiments is its specificity for sEH, which allows for the selective inhibition of this enzyme. This specificity also reduces the potential for off-target effects, making this compound a valuable tool for studying specific biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.
Future Directions
There are several potential future directions for the use of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide in scientific research. One area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of this compound in animal models of other diseases, such as diabetes and cardiovascular disease, is an area of potential future research.
Synthesis Methods
The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide involves a multi-step process that begins with the reaction of 3-trifluoromethylphenol with 1-bromo-2-butyne to form a phenolic alkyne intermediate. This intermediate is then reacted with 3-chloropyridine-2-sulfonamide to form this compound. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has also shown that this compound can reduce inflammation in animal models of arthritis and inflammatory bowel disease. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S/c17-16(18,19)13-5-3-6-14(11-13)24-10-2-1-9-21-25(22,23)15-7-4-8-20-12-15/h3-8,11-12,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTZWIVANFJJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNS(=O)(=O)C2=CN=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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